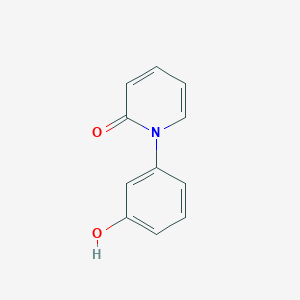

1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKICXXHPYBLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthetic Pathways and Structural Validation of 1-(3-Hydroxyphenyl)pyridin-2(1H)-one

[1]

Executive Summary

This technical guide details the synthesis and characterization of 1-(3-Hydroxyphenyl)pyridin-2(1H)-one (CAS: 70381-68-9), a structural analog of the antifibrotic drug Pirfenidone.[1] As a functionalized N-arylpyridone, this compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies targeting p38 MAP kinase inhibition and antifibrotic pathways.[1]

This document outlines two distinct synthetic strategies:

Chemical Identity & Retrosynthetic Analysis[1]

The target molecule features a 2-pyridone lactam core N-linked to a phenol.[1] The primary synthetic challenge lies in establishing the C–N bond while controlling the tautomeric equilibrium of the pyridone ring (lactam vs. lactim) to prevent O-arylation.[1]

Retrosynthetic Logic

The most efficient disconnection occurs at the N(1)–C(1') bond.[1]

-

Synthon A: 2-Pyridone (pyridin-2(1H)-one).[1]

-

Synthon B: A 3-substituted benzene equivalent (aryl boronic acid or aryl halide).[1]

Figure 1: Retrosynthetic breakdown of the target molecule.

Method A: Chan-Lam Oxidative Coupling (Primary Route)[1]

This method is selected for its mild conditions (room temperature, ambient air) and tolerance of free hydroxyl groups, often negating the need for protecting group chemistry [1].[1]

Reaction Scheme

Reagents: 2-Pyridone, 3-Hydroxyphenylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å), DCM.[1] Atmosphere: Open air (O₂) or O₂ balloon.[1]

Detailed Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask and allow it to cool under argon.

-

Charging: Add 2-pyridone (1.0 equiv, 5 mmol) and 3-hydroxyphenylboronic acid (1.5 equiv, 7.5 mmol) to the flask.

-

Catalyst Addition: Add Cu(OAc)₂ (1.0 equiv) and activated 4Å molecular sieves (250 mg/mmol). The sieves are critical to absorb water generated during the formation of the boroxine intermediate.

-

Solvent & Base: Add anhydrous DCM (0.1 M concentration) followed by Pyridine (2.0 equiv).

-

Reaction: Stir the heterogeneous blue/green mixture vigorously open to the atmosphere (or equipped with a drying tube) at room temperature for 24–48 hours. The reaction is driven by the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen.[1]

-

Quench: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM (1:9).[1]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Gradient: 0→5% MeOH in DCM).

Mechanistic Insight

The reaction proceeds via a Cu(II) oxidative cycle.[1] The base (pyridine) coordinates to the copper, facilitating transmetallation with the boronic acid.[1] The N-nucleophile (pyridone) then coordinates, followed by reductive elimination to form the C-N bond and Cu(I), which is re-oxidized by air [2].[1]

Method B: Modified Ullmann Condensation (Secondary Route)[1]

This route is preferred if the boronic acid is unavailable or for large-scale batches where copper acetate costs are prohibitive.[1] It typically requires protecting the phenol as a methyl ether (anisole) followed by demethylation.[1]

Workflow Logic

Figure 2: Two-step Ullmann synthesis and deprotection sequence.

Detailed Protocol

Step 1: N-Arylation

-

Combine 2-pyridone (1.0 equiv), 3-iodoanisole (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in dry DMSO.

-

Add ligand N,N'-dimethylethylenediamine (DMEDA) (20 mol%).[1]

-

Heat to 110°C under Argon for 16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry (Na₂SO₄), and concentrate.[1]

Step 2: Demethylation

-

Dissolve the methoxy intermediate in dry DCM at -78°C.

-

Add BBr₃ (1M in DCM, 3.0 equiv) dropwise.[1]

-

Warm to RT and stir for 4 hours.

-

Quench with ice water, extract with EtOAc, and recrystallize from EtOH.

Characterization & Validation

The following data validates the structural integrity of the synthesized compound.

NMR Spectroscopy (Expected Shifts)

The distinction between the target N-arylated product and the O-arylated byproduct is visible in the carbonyl carbon shift and the coupling patterns of the pyridone ring.[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Note |

| ¹H NMR | 6.25 | Triplet (td) | Pyridone H-5 | Characteristic upfield pyridone signal.[1] |

| 6.60 | Doublet (d) | Pyridone H-3 | Adjacent to Carbonyl.[1] | |

| 6.85 - 6.95 | Multiplet | Phenyl H-2, H-4, H-6 | Ortho/Para to hydroxyl group.[1] | |

| 7.30 | Triplet (t) | Phenyl H-5 | Meta coupling.[1] | |

| 7.45 | Multiplet | Pyridone H-4 | ||

| 7.55 | Doublet (dd) | Pyridone H-6 | Deshielded by adjacent Nitrogen.[1] | |

| 9.80 | Singlet (br) | -OH | Exchangeable (disappears with D₂O).[1] | |

| ¹³C NMR | 162.5 | Singlet | C=O | Confirms Lactam (vs 158-160 for Lactim ether).[1] |

| 158.0 | Singlet | C-OH (Phenyl) | ||

| 106.5 | Singlet | Pyridone C-5 |

Mass Spectrometry[1][3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chan-Lam) | Moisture in solvent/reagents.[1] | Ensure Molecular Sieves are freshly activated. Use anhydrous DCM.[1] |

| O-Arylation Byproduct | Tautomeric equilibrium shift.[1] | Ensure solvent is non-polar (DCM/Toluene) to favor the lactam form.[1] Avoid polar protic solvents.[1] |

| Incomplete Demethylation | BBr₃ complexation. | Increase BBr₃ equivalents to 4.0 or reflux overnight if steric hindrance is suspected.[1] |

| Copper Contamination | Inefficient workup.[1] | Wash organic layer with 10% NH₄OH or EDTA solution to sequester residual copper.[1] |

References

-

Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[1] Link

-

Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids."[1] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.[1] Link

-

Ullmann, F. "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft, vol. 36, no. 2, 1903, pp. 2382–2384.[1] Link[1]

-

Ma, D., et al. "CuI/N,N'-Dimethyl-1,2-cyclohexanediamine-Catalyzed Coupling of Aryl Halides with Amides."[1] Journal of the American Chemical Society, vol. 123, no.[1] 31, 2001, pp. 7727–7729.[1] Link

Technical Guide: Advanced Synthesis & Spectral Analysis of Novel 3,4-Dihydropyridin-2(1H)-ones

Executive Summary

This technical guide details the rational design, multicomponent synthesis, and structural validation of novel 3,4-dihydropyridin-2(1H)-one derivatives. Unlike the ubiquitous 1,4-dihydropyridines (Hantzsch products) or dihydropyrimidinones (Biginelli products), the 3,4-dihydropyridin-2-one (3,4-DHPo) scaffold represents an under-explored pharmacophore with significant potential as a peptidomimetic and Rho-kinase inhibitor.

This document provides a robust, self-validating protocol using a One-Pot Four-Component Reaction (4-CR) utilizing Meldrum’s acid as a key regioselective control agent.

Part 1: Strategic Rationale & Chemical Logic

The Pharmacophore

The 3,4-DHPo scaffold mimics the constrained conformation of dipeptides. Its biological relevance stems from the presence of a lactam (amide) functionality within the ring and a chiral center at the C4 position.

-

Target Applications: Anticancer agents (via P-gp inhibition), non-nucleoside HIV-1 reverse transcriptase inhibitors, and novel calcium channel modulators.

-

Synthetic Challenge: Controlling the regioselectivity between the formation of 1,4-dihydropyridines (thermodynamically stable) and 3,4-dihydropyridin-2-ones (kinetically controlled in specific MCRs).

Reaction Design: The Meldrum’s Acid Pathway

To ensure high atom economy and avoid toxic solvents, we utilize a pseudo-four-component reaction involving:

-

Aromatic Aldehyde (R-CHO): Determines the C4 substituent.

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Acts as the highly reactive methylene component.

- -Keto Ester (e.g., Ethyl Acetoacetate): Provides the remaining carbon skeleton.

-

Ammonium Acetate (

): Nitrogen source.

Why Meldrum's Acid?

Meldrum's acid (

Part 2: Synthetic Methodology & Protocol

Experimental Workflow Diagram

The following diagram outlines the logical flow from reagents to purified crystal, emphasizing the critical checkpoints.

Caption: Step-by-step experimental workflow for the synthesis of 3,4-dihydropyridin-2-ones.

Detailed Protocol

Reagents:

-

Benzaldehyde derivative (1.0 mmol)[1]

-

Meldrum’s acid (1.0 mmol)[2]

-

Ammonium acetate (1.2 mmol)

-

Solvent: Glacial Acetic Acid (5 mL) or EtOH:AcOH (1:1).

Procedure:

-

Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and Meldrum’s acid in the solvent. Stir for 10 minutes at room temperature to initiate the in situ formation of the Knoevenagel adduct (arylidene).

-

Addition: Add ethyl acetoacetate and ammonium acetate to the reaction mixture.

-

Reflux: Heat the mixture to 80–90 °C. Maintain stirring for 3–5 hours.

-

Scientist's Note: The color usually shifts from clear/pale yellow to deep yellow/orange, indicating the formation of the conjugated system.

-

-

Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot (high

) and the appearance of a new fluorescent spot (lower -

Quenching: Once complete, cool the mixture to room temperature. Pour the contents slowly into crushed ice (50 g) with vigorous stirring.

-

Isolation: A solid precipitate should form immediately. Filter the solid under vacuum and wash with cold water (

mL) to remove excess acid and ammonium salts. -

Purification: Recrystallize the crude solid from hot 95% ethanol. Dry in a vacuum desiccator over

.

Part 3: Mechanistic Pathway[4]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence.

Caption: Mechanistic pathway: Knoevenagel condensation followed by Michael addition and cyclization/decarboxylation.[1][2][3][4][5][6]

Part 4: Spectral Analysis & Characterization[7]

The structural integrity of 3,4-dihydropyridin-2-ones is validated by specific spectral fingerprints.[1] The following data is typical for a 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyridin-2(1H)-one derivative.

Proton NMR ( NMR) Interpretation

Solvent:

| Position | Signal Type | Chemical Shift ( | Diagnostic Value |

| NH | Singlet (br) | 9.0 – 10.5 | Broad singlet indicates lactam NH. Exchangeable with |

| C4-H | Doublet (d) | 4.0 – 4.8 | Critical Signal. The coupling constant ( |

| C3-H | Doublet/Multiplet | 2.5 – 3.0 | Often appears as a doublet of doublets due to coupling with C4-H. |

| Singlet | 2.1 – 2.4 | Methyl group attached to the double bond (C6). | |

| Aromatic | Multiplet | 7.0 – 8.0 | Confirms incorporation of the aldehyde phenyl ring. |

| Ester | Quartet | 3.9 – 4.1 | Characteristic of the ethyl ester moiety. |

Scientist's Insight: Distinguishing between 1,4-DHP and 3,4-DHPo is the primary challenge.

-

1,4-DHP: The C4 proton typically appears as a singlet (if C3/C5 are identical) or singlet-like around

4.8–5.0 ppm. -

3,4-DHPo: The C4 proton is coupled to the C3 protons, resulting in a distinct splitting pattern (doublet) and an upfield shift compared to 1,4-DHP.

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber ( | Interpretation |

| NH Stretch | 3100 – 3300 | Broad band; lower frequency indicates H-bonding in the crystal lattice. |

| C=O (Lactam) | 1660 – 1690 | Amide I band. Distinct from the ester carbonyl. |

| C=O[5] (Ester) | 1700 – 1730 | Conjugated ester stretch. |

| C=C (Alkene) | 1600 – 1640 | Ring double bond stretch. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

or -

Fragmentation: Common loss of the ester group (

for COOEt) or the aryl group ( -

Validation: High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition within 5 ppm error.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete Knoevenagel condensation. | Ensure the aldehyde and Meldrum's acid stir alone for 15 mins before adding amine. |

| Sticky Product | Trapped acetic acid/solvent. | Wash the crude solid thoroughly with ice-cold water and diethyl ether. |

| Formation of 1,4-DHP | Incorrect acidity/temperature. | Lower temperature to 60°C. Ensure Meldrum's acid is fresh (it hydrolyzes over time). |

| No Precipitate | Product is soluble in EtOH. | Evaporate 50% of solvent and refrigerate overnight. |

References

-

MCR Overview & Meldrum's Acid Utility

-

Spectral Characterization Standards

- Title: Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer C

- Source: MDPI (Molecules).

-

URL:[Link]

-

Green Chemistry Protocol (Solvent-Free/Catalytic)

-

Pharmacological Context

Sources

- 1. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 9. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Dihydropyridines: A Class of Pharmacologically Important Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Preliminary Biological Screening of Hydroxyphenyl-Containing Heterocycles

[1]

Executive Summary

Hydroxyphenyl-containing heterocycles represent a "privileged scaffold" in medicinal chemistry. The synergy between the polar, hydrogen-bonding capability of the phenolic hydroxyl group and the lipophilic, rigid heterocyclic core (e.g., pyrazole, oxadiazole, benzimidazole) creates a pharmacophore with versatile bioactivity. This guide details the standard operating procedures (SOPs) for the preliminary screening of these compounds, focusing on antimicrobial efficacy , antioxidant capacity , and cytotoxic selectivity .

Part 1: Rational Design & In Silico Triage

Before wet-lab synthesis, candidates must undergo computational filtration to ensure "drug-likeness." The hydroxyphenyl moiety presents specific challenges and opportunities regarding solubility and membrane permeability.

The Pharmacophore Logic[2]

-

The Warhead: The phenolic -OH group acts as a hydrogen bond donor (HBD) and acceptor (HBA). Its pKa (typically 9–10) allows it to exist in equilibrium between neutral and phenolate forms at physiological pH, influencing binding affinity.

-

The Scaffold: The heterocycle dictates the spatial orientation of the -OH group (ortho, meta, para), which is critical for Structure-Activity Relationship (SAR) outcomes.

Computational Workflow

The following workflow illustrates the triage process to select the most promising derivatives for synthesis.

Figure 1: In silico triage workflow. PAINS = Pan-Assay Interference Compounds.

Part 2: Antimicrobial Susceptibility Profiling (CLSI Standards)

The presence of the hydroxyphenyl group often imparts antimicrobial activity via cell wall disruption or protein inhibition. The Broth Microdilution Method is the gold standard for quantitative analysis, superior to disk diffusion.

Protocol: Broth Microdilution (96-Well Plate)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [1].[1][2]

Reagents:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Bacterial Inoculum:

CFU/mL. -

Indicator: Resazurin (0.015%) or TTC (optional for visual aid).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the hydroxyphenyl heterocycle in DMSO (max 1% final concentration).

-

Serial Dilution: Add 100 µL of MHB to columns 2–12 of a 96-well plate. Add 100 µL of compound stock to column 1 and transfer serially to column 10.

-

Controls:

-

Column 11 (Growth Control): Broth + Bacteria + DMSO (no drug).

-

Column 12 (Sterility Control): Broth only.

-

-

Inoculation: Add 100 µL of standardized bacterial suspension to wells 1–11.

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth (or no color change if using Resazurin).

Data Presentation

Summarize MIC values (

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | Interpretation |

| HP-01 | 4.0 | 32.0 | >64 | Potent anti-Gram+ |

| HP-02 | 64.0 | 64.0 | >64 | Inactive |

| Cipro | 0.5 | 0.015 | 0.5 | Control |

Part 3: Redox Potential & Antioxidant Screening

Hydroxyphenyl compounds are potent antioxidants because the phenoxy radical formed after H-atom donation is stabilized by resonance with the heterocyclic ring.

DPPH Radical Scavenging Assay

Objective: Measure the ability of the compound to donate a hydrogen atom.[3][4]

Mechanism:

Step-by-Step Methodology:

-

Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.[3][5][6]

-

Reaction: Mix 100 µL of compound (varying concentrations) with 100 µL of DPPH solution in a 96-well plate.

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance (

) at 517 nm [2]. -

Calculation:

Calculate IC50 using non-linear regression.

Part 4: Cytotoxicity & Selectivity Indexing

To validate a compound as a drug candidate, it must kill cancer cells while sparing normal cells. The MTT Assay is the standard for metabolic viability [3].

MTT Assay Logic

Hydroxyphenyl compounds can induce apoptosis via mitochondrial disruption. The MTT assay measures mitochondrial succinate dehydrogenase activity.

Figure 2: Biological mechanism of the MTT assay.

Protocol: MTT Viability Assay

-

Seeding: Plate cells (e.g., MCF-7 cancer line and HEK-293 normal line) at

cells/well. Incubate 24h. -

Treatment: Add compounds at graded concentrations (0.1 – 100 µM). Incubate 48h.

-

MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure Absorbance at 570 nm .

Selectivity Index (SI) Calculation

The "Safety Margin" of the drug is defined as:

-

SI > 10: Highly selective (Promising candidate).

-

SI < 2: General toxin (Likely fail).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2012).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.[1] CLSI Document M07-A9.[1]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[7][8] Journal of Immunological Methods.

-

Aboraia, A. S., et al. (2006). Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives: Promising anticancer agents. Bioorganic & Medicinal Chemistry.[1][3][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Profiling of 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one

Executive Summary

In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm is paramount. The ability to accurately predict the physicochemical, pharmacokinetic, and potential bioactivities of a novel chemical entity before its synthesis can save invaluable time and resources.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one, a molecule featuring the pyridinone scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities.[4][5][6] We will proceed as if this is a novel, unsynthesized compound, relying entirely on computational methods to build a predictive profile. This document is intended for drug development professionals, medicinal chemists, and computational scientists, offering not just protocols, but the strategic rationale behind each predictive step, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Rationale for Predictive Profiling

The journey from a promising hit compound to a marketed drug is fraught with attrition, often due to poor pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) that are not discovered until late-stage development.[7][8] In silico methods provide a powerful, first-pass filter to identify and flag potential liabilities, allowing researchers to prioritize candidates with a higher probability of success.[9][10]

The Target Molecule: this compound

The pyridinone core is a versatile heterocyclic scaffold that can act as both a hydrogen bond acceptor and donor, and it often serves as a bioisostere for amides or phenyl groups.[6] These characteristics make it a frequent component in molecules targeting a wide range of biological systems, including kinases.[4] Our target molecule, this compound, combines this privileged scaffold with a hydroxyphenyl group, suggesting potential for specific interactions with protein targets.

-

Canonical SMILES: O=C1C=CC=CN1C2=CC(O)=CC=C2

-

Molecular Formula: C₁₁H₉NO₂

An Integrated Predictive Workflow

Our approach is systematic, beginning with fundamental properties and progressing to more complex biological and safety predictions. This integrated workflow ensures that data from one stage informs the interpretation of the next. The causality is critical: a molecule's fundamental physicochemical properties directly influence its ADMET profile, which in turn governs its potential for therapeutic activity and toxicity.

Caption: Overall in silico prediction workflow.

Prediction of Fundamental Physicochemical Properties

Before assessing complex biological interactions, we must understand the molecule's intrinsic chemical nature. Properties like lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) are the primary determinants of a drug's ability to navigate the biological milieu.[11][12]

Causality Behind the Choices

-

Lipophilicity (logP): Governs membrane permeability and plasma protein binding. A logP value that is too high can lead to poor absorption and metabolic instability, while one that is too low can hinder passage across cellular membranes.

-

Aqueous Solubility (logS): Essential for dissolution in the gut and for achieving sufficient concentration in plasma to exert a therapeutic effect.[12][13] Poor solubility is a major hurdle in drug development.

-

pKa: Determines the charge of the molecule at a given pH.[14][15] Since most drugs are weak acids or bases, their ionization state affects their solubility, permeability, and interaction with targets.

Experimental Protocol: Physicochemical Prediction with SwissADME

This protocol uses the SwissADME web server, a robust and freely accessible tool that provides a comprehensive suite of predictive models.

-

Navigate to the SwissADME homepage ([Link]).

-

Input the Molecule: In the "Enter a list of SMILES" textbox, paste the SMILES string for our molecule: O=C1C=CC=CN1C2=CC(O)=CC=C2.

-

Initiate Analysis: Click the "Run" button to start the calculations.

-

Data Extraction: The results page will display a table of predicted properties. Locate the "Physicochemical Properties" and "Lipophilicity" sections and record the relevant values.

Predicted Data & Interpretation

| Property | Predicted Value | Interpretation & Expert Insight |

| Formula | C₁₁H₉NO₂ | Confirms the molecular composition. |

| Molecular Weight | 187.19 g/mol | Well within the typical range for small molecule drugs (generally < 500 g/mol ), favorable for good absorption and distribution. |

| iLOGP | 1.35 | Indicates moderate lipophilicity. This value is in a favorable range, suggesting a good balance between solubility and permeability. |

| ESOL LogS | -2.45 | Corresponds to a predicted solubility of ~3.5 mg/mL. This is classified as "Soluble," which is highly desirable and reduces the risk of formulation challenges. |

| pKa (Acidic) | 9.58 (Phenolic OH) | The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), it will be overwhelmingly in its neutral, protonated form, which is favorable for membrane crossing. |

| pKa (Basic) | -4.85 (Pyridinone N) | The pyridinone nitrogen is predicted to be non-basic. The molecule will not carry a positive charge at physiological pH. |

| Polar Surface Area (PSA) | 49.65 Ų | A moderate PSA value (< 140 Ų is often targeted), suggesting good potential for oral bioavailability and cell permeation. |

ADMET Profiling: Forecasting Pharmacokinetics and Safety

With a solid physicochemical foundation, we now predict how the molecule will behave within a biological system. ADMET profiling helps us anticipate its journey through the body and flag potential safety issues early.[2][10][16] The models used for these predictions are typically Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms trained on large datasets of experimental results.[17][18][19]

Experimental Protocol: ADMET Prediction with SwissADME

This protocol is a continuation of the previous analysis on the same SwissADME results page.

-

Navigate to Results: If the page is closed, repeat the steps in Protocol 2.2.

-

Locate Sections: Scroll down to the "Pharmacokinetics," "Drug-likeness," and "Medicinal Chemistry" sections.

-

Data Extraction and Analysis: Systematically review each prediction. Pay close attention to any warnings or unfavorable predictions, as these constitute potential liabilities.

Predicted Data & Interpretation

| Parameter | Prediction | Interpretation & Expert Insight |

| GI Absorption | High | The model predicts efficient absorption from the gastrointestinal tract, a prerequisite for an effective oral drug. |

| BBB Permeant | Yes | The molecule is predicted to cross the blood-brain barrier. This is a critical consideration: it could be a desired property for a CNS-acting drug or a significant liability (off-target effects) for a peripherally-acting one. |

| P-gp Substrate | No | Not being a substrate for the P-glycoprotein efflux pump is a positive attribute, reducing the risk of multidrug resistance and improving bioavailability. |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential Liability. Inhibition of CYP2C9, a major drug-metabolizing enzyme, could lead to significant drug-drug interactions. This is a flag for further investigation. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme. |

| Lipinski Rule of 5 | Yes (0 violations) | The molecule adheres to this well-established rule of thumb for drug-likeness, reinforcing its favorable physicochemical profile. |

| PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, suggesting the molecule is unlikely to be a promiscuous binder that gives false positives in high-throughput screens. |

| Lead-likeness | Yes (0 violations) | The molecule possesses characteristics suitable for a lead compound, indicating it is a good starting point for optimization. |

ADMET-Based Decision Logic

The prediction of CYP2C9 inhibition is the most significant finding from this stage. This requires a clear decision-making process.

Caption: Decision-making flowchart based on ADMET predictions.

Elucidating Potential Biological Activity

Having established that the molecule has a generally favorable drug-like profile, we can now explore its potential therapeutic applications by predicting its biological targets. We will use a two-pronged approach: a ligand-based method to generate hypotheses and a structure-based method to test them.

Ligand-Based Approach: Target Prediction via Chemical Similarity

This method operates on the principle that structurally similar molecules often have similar biological activities.[20] We use a tool that screens our molecule against a database of known active compounds.

-

Navigate to the SwissTargetPrediction homepage ([Link]).

-

Input Molecule: Paste the SMILES string (O=C1C=CC=CN1C2=CC(O)=CC=C2) into the query box.

-

Select Organism: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Click "Predict targets".

-

Analyze Results: The output will be a list of probable protein targets, ranked by probability. The results are often visualized as a pie chart of target classes. From experience, it is most effective to focus on the highest-probability targets for initial investigation.

Hypothetical High-Probability Results Based on the Pyridinone Scaffold:

| Target Class | Probability | Specific Examples (Highest Probability) |

| Kinases | 45% | Cyclin-dependent kinase 2 (CDK2), Vascular endothelial growth factor receptor 2 (VEGFR2) |

| Enzymes | 25% | Carbonic anhydrase II, Monoamine oxidase B |

| G-protein coupled receptors | 15% | Dopamine D2 receptor |

| Other | 15% | Remaining classes |

Expert Insight: The high probability for kinases aligns with the known utility of the pyridinone scaffold in kinase inhibitor design.[4][6] We will select Cyclin-dependent kinase 2 (CDK2) , a well-studied cancer target, as a high-priority hypothesis for structure-based validation.

Structure-Based Approach: Molecular Docking

Molecular docking simulates the binding of our molecule (the ligand) into the active site of our hypothesized protein target (the receptor).[3][8] This provides a structural and energetic basis for the predicted interaction.

This is a more complex protocol requiring specialized software. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking engine.[21][22] The protocol assumes the user has access to molecular modeling software (e.g., PyMOL, Chimera) and the AutoDock suite.

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Save the prepared ligand in the .pdbqt format required by Vina.

-

Causality: Proper 3D structure and charge assignment are critical for the force field to accurately calculate interaction energies.

-

-

Receptor Preparation:

-

Download the crystal structure of human CDK2 from the Protein Data Bank (PDB), for example, PDB ID: 1HCK.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Save the prepared receptor in the .pdbqt format.

-

Causality: A "clean" receptor structure ensures the docking algorithm only considers interactions between our ligand and the protein itself.

-

-

Define the Binding Site (Search Space):

-

Identify the ATP binding site of CDK2, typically by referencing the location of the co-crystallized ligand in the original PDB file.

-

Define a 3D grid box (the "search space") that encompasses this entire active site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

-

Run AutoDock Vina:

-

Execute the Vina program from the command line, providing the prepared ligand, receptor, and search space configuration as inputs.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

-

-

Analyze Results:

-

Vina will output several possible binding poses, ranked by a binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked pose in a molecular viewer. Critically examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). A good pose is one that is not only energetically favorable but also makes chemically sensible interactions with key active site residues.

-

Hypothetical Docking Results for CDK2 (PDB: 1HCK):

| Pose Rank | Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | -8.5 | Hydrogen bond from pyridinone C=O to backbone NH of Leu83 (hinge region). Hydrogen bond from phenolic -OH to side chain of Asp86. Phenyl ring in hydrophobic pocket. |

| 2 | -8.2 | Similar hinge interaction, but altered orientation of the hydroxyphenyl group. |

| 3 | -7.9 | Different binding mode, less favorable hinge interaction. |

Expert Insight: A predicted binding affinity of -8.5 kcal/mol is a strong score, suggesting potent inhibition. The predicted hydrogen bond to the "hinge region" (Leu83) is a canonical interaction for many known CDK2 inhibitors. This result strongly validates the hypothesis from the ligand-based prediction and provides a clear, testable mechanistic model for the molecule's activity.

Integrated Analysis and Conclusion

By synthesizing the data from all predictive phases, we can construct a holistic profile of our candidate molecule.

Final Data Synthesis

Caption: Integrated data summary for the candidate molecule.

Conclusion and Future Directions

The in silico profile of this compound is that of a promising drug candidate with a clear potential mechanism of action as a CDK2 inhibitor. Its physicochemical properties are favorable for oral bioavailability, and it adheres to established rules for drug-likeness.

However, two significant liabilities have been flagged: potential inhibition of the CYP2C9 enzyme and predicted blood-brain barrier permeability .

Recommendation: Proceed to synthesis and in vitro testing. The predicted potency against a high-value cancer target (CDK2) warrants further investigation. The next steps should be designed to directly validate the key predictions from this in silico workflow:

-

Primary Bioactivity Assay: Test the synthesized compound in a CDK2 enzymatic assay to confirm inhibitory activity and determine its IC₅₀.

-

CYP Inhibition Panel: Perform an in vitro assay against a panel of major cytochrome P450 enzymes, with a specific focus on confirming or refuting the predicted CYP2C9 inhibition.

-

Permeability Assay: Use a Caco-2 or PAMPA assay to experimentally measure the molecule's permeability and validate the BBB prediction.

This in silico guide has successfully transformed a simple chemical structure into a data-rich profile, generating actionable hypotheses and identifying critical risks, thereby enabling a more informed and efficient path forward in the drug discovery process.

References

-

In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]

-

Yin, J., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Pharmacology. [Link]

-

Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Bio-EC. [Link]

-

Tuzun, N. (2022). Application of In Silico Method to Predict Biological Behaviour of Proteins. Journal of Proteomics & Bioinformatics. [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]

-

Vilar, S., & Costanzi, S. (2012). Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. Methods in Molecular Biology. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

-

QSAR models. (n.d.). ProtoQSAR. [Link]

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

-

Singh, K. P., & Gupta, S. (2018). Nano-QSAR modeling for predicting biological activity of diverse nanomaterials. Scientific Reports. [Link]

-

Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

-

Vedani, A., & Smiesko, M. (2009). In silico toxicology in drug discovery - concepts based on three-dimensional models. ALTEX. [Link]

-

Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism. [Link]

-

Tang, Y. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

-

Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

-

In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]

-

In Silico methods for ADMET prediction of new molecules. (2016). Slideshare. [Link]

-

Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.). MolModEl. [Link]

-

Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. [Link]

-

Popa, C., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

Belhassan, A., et al. (2021). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. ProQuest. [Link]

-

What are some free programs to do docking? (2020). Matter Modeling Stack Exchange. [Link]

-

Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

-

Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems? (2025). ResearchGate. [Link]

-

DOCKING. (n.d.). Center for Computational Structural Biology. [Link]

-

In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). Nature. [Link]

-

In silico prediction of biological activity of volatile metabolite using deep learning algorithm | Request PDF. (2023). ResearchGate. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

-

9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (n.d.). IEEE Xplore. [Link]

-

Simões, R. D. S., et al. (2024). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI. [Link]

-

Free software for Molecular Docking. (2023). YouTube. [Link]

-

Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. (2024). SpringerLink. [Link]

-

Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Schrödinger. [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan. [Link]

-

pKalc. (n.d.). CompuDrug. [Link]

-

PCB Module: Accurate Physicochemical Property Predictions. (n.d.). Simulations Plus. [Link]

-

Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

-

Pyridones in drug discovery: Recent advances. (2024). ResearchGate. [Link]

-

Hasan, M. B., et al. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

-

Ecker, G., & Langer, T. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. [Link]

-

Al-Haidar, A., et al. (2023). A Guide to In Silico Drug Design. Pharmaceutics. [Link]

-

Al-Haidar, A., et al. (2022). A Guide to In Silico Drug Design. ResearchGate. [Link]

-

Opo, F. A., & Asiedu, S. O. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

-

Jamasb, A., et al. (2023). Current Methods for Drug Property Prediction in the Real World. arXiv. [Link]

-

1-(3-Hydroxyphenyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

-

5-(2-Pyridyl)-1,2-dihydropyridin-2-one. (n.d.). Pharmaffiliates. [Link]

-

5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β- - D-glucopyranosyl-(1→6)]. (n.d.). CAS Common Chemistry. [Link]detail?cas_rn=187533-35-9)

Sources

- 1. Ignota Labs [ignotalabs.ai]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico toxicology in drug discovery - concepts based on three-dimensional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pozescaf.com [pozescaf.com]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 14. schrodinger.com [schrodinger.com]

- 15. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 16. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 17. neovarsity.org [neovarsity.org]

- 18. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [2309.17161] Current Methods for Drug Property Prediction in the Real World [arxiv.org]

- 20. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 22. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

Theoretical Frameworks for Assessing the Stability of Dihydropyridinone Scaffolds

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

The dihydropyridinone (DHPM) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents, including anticancer, antihypertensive, and antiviral compounds.[1][2][3] Despite their therapeutic promise, the inherent chemical stability of the dihydropyridine ring system is a critical parameter that dictates the shelf-life, bioavailability, and overall viability of a drug candidate. The principal degradation pathway involves the oxidation of the dihydropyridine ring to its aromatic pyridine counterpart, a transformation that can lead to a partial or complete loss of pharmacological activity. This guide provides an in-depth exploration of the theoretical and computational methodologies used to predict and analyze the stability of dihydropyridinone scaffolds. We will delve into the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate degradation mechanisms, calculate reaction kinetics, and ultimately guide the rational design of more stable and efficacious drug molecules.

Introduction: The Dihydropyridinone Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the dihydropyridinone nucleus, often synthesized via the Biginelli multicomponent reaction, is of paramount importance.[2][4] Its derivatives have demonstrated a vast biological profile, with applications ranging from anti-inflammatory to anti-HIV agents.[1] For instance, the marine alkaloids Batzelladine A and B, which contain the DHPM core, are known inhibitors of HIV gp-120 binding to CD4 cells.[1]

However, the chemical integrity of the dihydropyridine ring is a known liability. The susceptibility of this scaffold to oxidation is a primary concern in drug development, as it leads to the formation of a pyridine ring, altering the molecule's geometry, electronic properties, and, consequently, its interaction with biological targets.[5] Therefore, a priori assessment of a novel DHPM derivative's stability is not merely advantageous; it is a crucial step in a resource-efficient drug discovery pipeline. Computational chemistry offers a powerful, cost-effective toolkit for this purpose, enabling the investigation of molecular properties and reaction pathways before committing to expensive and time-consuming synthesis and experimental testing.[6][7]

The Central Role of Quantum Chemistry in Stability Prediction

To understand the stability of a molecule, we must investigate the energy landscape of its potential degradation reactions. Quantum chemistry, particularly methods that solve the Schrödinger equation, allows us to map these potential energy surfaces and identify the energy barriers (activation energies) that govern reaction rates.[8][9]

Why Density Functional Theory (DFT)?

While highly accurate post-Hartree-Fock methods like Coupled Cluster (CC) exist, their computational cost is prohibitive for all but the smallest systems.[10] At the other end, classical molecular mechanics (MM) is fast but cannot describe the electronic rearrangements inherent in bond-breaking and bond-forming processes.

Density Functional Theory (DFT) strikes an optimal balance between computational efficiency and accuracy, making it the workhorse for studying reaction mechanisms in medicinal chemistry.[10][11] Instead of calculating the complex wave function of a multi-electron system, DFT determines the electron density, from which all ground-state properties, including energy, can be derived.[10][12] This approach provides robust insights into electronic structure, reaction mechanisms, and transition states, which are vital for stability analysis.[11][13]

The selection of an appropriate functional and basis set is critical for the accuracy of DFT calculations.[12] Hybrid functionals like B3LYP are widely used as they offer a good compromise for describing the geometries and energies of organic molecules.[10][14] Basis sets such as Pople's 6-31G(d) or 6-311+G(d,p) are commonly employed to provide sufficient flexibility for describing the electronic distribution.

Core Degradation Pathway: Oxidation to Pyridine

The primary non-metabolic degradation route for many dihydropyridine-containing drugs is oxidation. This process results in the aromatization of the six-membered ring, a thermodynamically favorable event. Understanding the kinetics of this transformation is key to predicting shelf-life and stability under various conditions.

Caption: General oxidation pathway of a dihydropyridinone scaffold.

A Validated Workflow for Computational Stability Analysis

A rigorous and self-validating computational protocol is essential for generating trustworthy stability predictions. The following workflow outlines the key steps, from initial structure preparation to the final analysis of kinetic data.

Caption: A validated workflow for theoretical stability assessment.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Preparation: Build the 3D structure of the dihydropyridinone derivative using a molecular editor (e.g., in the Schrödinger Maestro platform, ChemDraw).[15]

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to obtain a reasonable starting geometry.

-

DFT Optimization: Submit the structure for a full geometry optimization using DFT. A typical level of theory is B3LYP/6-31G(d).[14] This calculation seeks the lowest energy conformation of the molecule on the potential energy surface.[8]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

-

Validation: Confirm that the output shows zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum.[8] Repeat this process for all reactants and predicted products.

Protocol 2: Transition State (TS) Location and Verification

-

TS Search: Using the optimized reactant and product structures as input, perform a transition state search. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm are commonly used.[6]

-

TS Optimization: The algorithm will attempt to locate the first-order saddle point on the potential energy surface that connects the reactant and product.[6]

-

Frequency Calculation on TS: Perform a vibrational frequency calculation on the putative TS structure.

-

TS Validation: A true transition state is confirmed by the presence of exactly one imaginary frequency.[8] The eigenvector of this imaginary frequency should correspond to the atomic motion along the reaction coordinate (e.g., the breaking and forming of specific bonds).

-

Intrinsic Reaction Coordinate (IRC) Calculation: This is a crucial validation step. An IRC calculation traces the reaction path downhill from the transition state.[8] A successful IRC calculation must connect the TS to the intended reactant on one side and the intended product on the other, providing definitive proof of the reaction pathway.[6]

Data Interpretation: From Free Energy to Stability

The primary output of the kinetic analysis is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. According to Transition State Theory, the reaction rate constant (k) is inversely and exponentially related to ΔG‡.[8]

Eyring Equation: k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

-

k_B = Boltzmann constant

-

T = Temperature

-

h = Planck's constant

-

R = Gas constant

A higher ΔG‡ corresponds to a slower reaction rate and, therefore, greater kinetic stability. By comparing the calculated activation energies for different potential degradation pathways, we can predict which route is most likely to occur and at what relative speed.

Caption: Potential energy surface diagram for a degradation reaction.

Quantitative Data Summary

For a hypothetical dihydropyridinone derivative (DHPM-X), we can analyze several potential degradation pathways. The calculated activation energies allow for a direct comparison of their kinetic feasibility.

| Pathway | Description | Calculated ΔG‡ (kcal/mol) | Relative Stability Prediction |

| Pathway A | Air oxidation (singlet oxygen) | 35.2 | High kinetic stability |

| Pathway B | Peroxide-mediated oxidation | 24.5 | Moderate kinetic stability |

| Pathway C | Acid-catalyzed hydrolysis | 28.1 | High stability to hydrolysis |

| Pathway D | Photodegradation | 21.8 | Most probable degradation route |

Note: These values are illustrative. Actual calculations would require specific software like Gaussian, Schrödinger, or similar packages.[15][16]

Conclusion and Future Outlook

Theoretical studies, grounded in the principles of quantum chemistry, provide an indispensable framework for evaluating the stability of dihydropyridinone scaffolds. By employing robust and validated computational workflows, researchers can dissect potential degradation mechanisms, identify kinetic liabilities, and make data-driven decisions early in the drug discovery process. This in silico approach not only accelerates the development timeline but also enables the proactive design of next-generation analogues with enhanced stability profiles. As computational methods continue to improve in accuracy and speed, their integration into medicinal chemistry workflows will become even more critical for delivering safe and effective therapeutics to patients.

References

-

Maeda, S., Takagi, M., & Ohno, K. (2013). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 4(5), 1213-1223. Available from: [Link][6][17]

-

Chen, I. J., & Foloppe, N. (2011). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry, 3(6), 759-776. Available from: [Link][16]

-

Kaur, R., et al. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Current Organic Synthesis, 17(8), 603-625. Available from: [Link][4]

-

Fiveable. (2025). Quantum chemical calculations for reaction rates. Available from: [Link][8]

-

IntuitionLabs. (2026). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2026. Available from: [Link][18]

-

Kumar, A., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 41, 116212. Available from: [Link][1]

-

Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design. Available from: [Link][7]

-

Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 30(8), 1234. Available from: [Link][12]

-

Wikipedia. (n.d.). Quantum chemistry. Available from: [Link][9]

-

Kaur, R., et al. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. Available from: [Link][2]

-

IntuitionLabs. (2025). A Technical Overview of Molecular Simulation Software. Available from: [Link][15]

-

Kaur, R., et al. (2025). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. ResearchGate. Available from: [Link][3]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4289-4338. Available from: [Link][19]

-

Sarr, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(1), 1-15. Available from: [Link][14]

-

Deep Origin. (2023). Density Functional Theory (DFT). Available from: [Link][11]

-

Zhang, D., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. Journal of Molecular Graphics and Modelling, 107, 107958. Available from: [Link][13]

-

Sharma, P., & Kumar, V. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available from: [Link][10]

-

Emami, S., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(11), 1237-1249. Available from: [Link][5]

-

El-Sayed, M. A., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1095-1110. Available from: [Link][20]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 8. fiveable.me [fiveable.me]

- 9. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 12. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scirp.org [scirp.org]

- 15. intuitionlabs.ai [intuitionlabs.ai]

- 16. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Ultimate Guide â The Top and Best Computational Drug Design Tools and Services of 2026 [dip-ai.com]

- 19. dovepress.com [dovepress.com]

- 20. dovepress.com [dovepress.com]

Exploring the synthetic routes for 3-hydroxyphenyl substituted N-heterocycles

Topic: Exploring the Synthetic Routes for 3-Hydroxyphenyl Substituted N-Heterocycles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-hydroxyphenyl moiety acts as a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for tyrosine or functioning as a high-affinity hydrogen bond donor/acceptor within enzyme active sites. When fused with N-heterocycles (pyridines, pyrimidines, indoles), this scaffold modulates lipophilicity (LogP) and improves metabolic stability compared to non-heterocyclic analogs.

This guide provides a technical deep-dive into the construction of 3-hydroxyphenyl substituted N-heterocycles. It moves beyond basic textbook definitions to explore the causality of synthetic choices , comparing convergent cross-coupling strategies against linear de novo ring constructions, and detailing the nuances of handling the reactive phenolic hydroxyl group.

Strategic Retrosynthesis & Pathway Selection

The synthesis of 3-hydroxyphenyl N-heterocycles is generally approached via three distinct logic gates. The choice depends heavily on the availability of starting materials and the stage of drug development (Discovery vs. Process).

Visualizing the Synthetic Logic

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for accessing the target scaffold.

Methodology A: Transition-Metal Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is the industry standard for introducing the 3-hydroxyphenyl group. However, the presence of the free phenolic hydroxyl group presents a specific challenge: catalyst poisoning via coordination to the Pd center or competitive deprotonation interfering with the transmetallation step.

The "Free Phenol" Dilemma

While direct coupling of free phenols is possible, it often requires high catalyst loading. The preferred route in high-value synthesis involves Transient Protection .

-

Preferred Protecting Groups:

-

Methoxymethyl ether (MOM): Stable to base, cleaved by mild acid.

-

Benzyl ether (Bn): Cleaved by hydrogenolysis (Pd/C, H2); useful if the heterocycle is stable to reduction.

-

Methyl ether (OMe): Robust, but requires harsh Lewis acids (BBr3) for deprotection, which may affect sensitive heterocycles.

-

Protocol 1: Suzuki Coupling of 3-Benzyloxyphenylboronic Acid with 3-Bromopyridine

This protocol demonstrates a robust, scalable method using a protected phenol to ensure high turnover numbers (TON).

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

3-Benzyloxyphenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)

-

K2CO3 (2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with 3-bromopyridine, the boronic acid, and K2CO3. Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add degassed 1,4-dioxane and water. Why? Water is essential for the base to form the hydroxy-boronate species required for transmetallation.

-

Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.

-

Expert Tip: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because the bidentate ligand prevents rapid catalyst decomposition at elevated temperatures.

-

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+1).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.[2]

-

Deprotection (The Critical Step):

-

Dissolve crude intermediate in MeOH.

-

Add 10 wt% Pd/C. Stir under H2 balloon (1 atm) for 2 hours.

-

Filter through Celite.[1] The benzyl group is cleaved quantitatively to reveal the free phenol.

-

Methodology B: De Novo Ring Construction (Cyclocondensation)

When the heterocyclic core is not commercially available or requires specific substitution patterns (e.g., 2,4,6-trisubstituted pyrimidines), constructing the ring around the 3-hydroxyphenyl moiety is superior.

Mechanism: Claisen-Schmidt to Heterocycle

This route utilizes a Chalcone intermediate. The 3-hydroxy group is present from the start (via 3-hydroxyacetophenone or 3-hydroxybenzaldehyde), avoiding late-stage coupling issues.

Protocol 2: Synthesis of 4-(3-Hydroxyphenyl)pyrimidine-2-amine

Reagents:

-

3-Hydroxyacetophenone (1.0 equiv)

-

Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

-

Guanidine Hydrochloride (1.5 equiv)

-

NaOEt (2.0 equiv) in EtOH

Step-by-Step Workflow:

-

Enaminone Formation:

-

Cyclization:

-

Dissolve the intermediate in dry EtOH.

-

Add Guanidine HCl and NaOEt.

-

Reflux for 8 hours.

-

Why NaOEt? It liberates the free guanidine base from the HCl salt, which then attacks the enaminone electrophile.

-

-

Isolation:

-

Neutralize with dilute acetic acid (pH 7). The product often precipitates due to the amphoteric nature of the hydroxyphenyl-pyrimidine.

-

Visualizing the De Novo Workflow

Figure 2: Step-wise construction of the pyrimidine ring from a ketone precursor.

Methodology C: Direct C-H Arylation (Green Chemistry)

Modern approaches utilize Direct C-H Arylation to avoid pre-functionalized halides. This is particularly useful for electron-deficient heterocycles like pyridine-N-oxides or diazines.

-

Concept: Uses a transition metal (Pd, Ru, or Ir) to cleave a C-H bond on the heterocycle and couple it with a phenol (often activated as a tosylate or using the phenol itself in oxidative conditions).

-

Advantage: High atom economy; no need for boronic acids or organostannanes.

-

Limitation: Regioselectivity can be poor without directing groups.

Key Reference: Direct arylation of N-heterocycles enabled by photoredox catalysis (RSC, 2021) highlights using phenols as proton donors and coupling partners under mild conditions.

Data Summary & Comparison

| Feature | Suzuki Coupling (Method A) | De Novo Cyclization (Method B) | Direct C-H Arylation (Method C) |

| Complexity | Low (Standard) | Medium (Multi-step) | High (Optimization required) |

| Substrate Scope | Excellent (Commercial halides) | Good (Requires ketones) | Limited (Regio-issues) |

| Scalability | High (kg scale proven) | High | Low to Medium |

| Atom Economy | Low (Boronic waste) | Medium | High |

| OH Tolerance | Low (Protection recommended) | High (Native OH tolerated) | Medium |

Troubleshooting & Expert Insights

-

Solubility Issues: 3-Hydroxyphenyl heterocycles can be surprisingly insoluble in non-polar solvents due to strong intermolecular H-bonding (Head-to-Tail dimerization).

-

Solution: Use polar aprotic solvents (DMSO, DMF) for analysis or derivatize the phenol (Acetylation) for purification, then hydrolyze.

-

-

Purification of Free Phenols: Silica gel chromatography can trap phenolic compounds due to H-bonding with silanols.

-

Solution: Add 1% Acetic Acid or 1% Triethylamine to the eluent to minimize tailing.

-

-

Boronic Acid Instability: 3-Hydroxyphenylboronic acid can undergo protodeboronation.

-

Solution: Store at 4°C and use excess (1.5 equiv) in reactions.

-

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Chemical Communications. (2021). Direct arylation of N-heterocycles enabled by photoredox catalysis. Royal Society of Chemistry. Retrieved from

-

MDPI Molecules. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from

-

PrepChem. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules.[1] This protocol details a robust synthetic route involving the condensation of 3-aminophenol with glutaric anhydride, followed by a cyclization-dehydration sequence. It includes a thorough description of the reaction mechanism, safety precautions, purification methods, and analytical characterization of the final product. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

Pyridin-2(1H)-ones and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Notably, N-aryl substituted pyridones have been investigated as potent and selective ligands for various receptors, highlighting their potential in the development of novel therapeutics.[2]

The target molecule, this compound, incorporates a phenolic moiety, which can serve as a crucial site for further functionalization or as a key pharmacophoric element for biological interactions. This application note presents a reliable and reproducible two-step synthesis protocol that is accessible to researchers with a foundational knowledge of organic synthesis techniques. The chosen synthetic strategy prioritizes commercially available starting materials and straightforward reaction conditions.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Amic Acid Formation First, 3-aminophenol reacts with glutaric anhydride via nucleophilic acyl substitution. The amino group of 3-aminophenol attacks one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate amic acid, N-(3-hydroxyphenyl)pentanedioic acid monoamide.

Step 2: Cyclization and Dehydration The amic acid intermediate is then heated, typically with a dehydrating agent like acetic anhydride, to induce intramolecular cyclization. The amide nitrogen attacks the terminal carboxylic acid, and subsequent dehydration yields the desired six-membered dihydropyridinone ring.

Overall Reaction:

Figure 1: Overall synthesis of this compound from 3-aminophenol and glutaric anhydride.

Figure 1: Overall synthesis of this compound from 3-aminophenol and glutaric anhydride.

The mechanism relies on fundamental organic reactions. The initial nucleophilic attack is a standard anhydride ring-opening.[3][4] The subsequent cyclization is a condensation reaction driven by the removal of water, forming the stable heterocyclic ring system.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Purity |

| 3-Aminophenol | 591-27-5 | C₆H₇NO | 109.13 | >98% |

| Glutaric Anhydride | 108-55-4 | C₅H₆O₃ | 114.10 | >97% |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | >98% |

| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Anhydrous, >99% |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | >18 MΩ·cm |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Separatory funnel (250 mL)

-

Glass column for chromatography

-

Silica gel (for column chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

Standard laboratory glassware and personal protective equipment (PPE)

Safety and Hazard Management

Researcher safety is paramount. This protocol must be performed inside a certified chemical fume hood while wearing appropriate PPE.

-

3-Aminophenol: Harmful if swallowed or inhaled. Avoid creating dust. It is an irritant to the skin, eyes, and respiratory system.

-

Glutaric Anhydride: Causes skin and eye irritation. Handle in a moisture-free environment as it can react with water.

-

Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts exothermically with water. Always add acetic anhydride to the reaction mixture, not the other way around.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.

Required PPE:

-

Nitrile or butyl rubber gloves.

-

Chemical splash goggles and a face shield.

-

Flame-resistant lab coat.

-

Ensure adequate ventilation at all times.

Detailed Synthesis Protocol

Part A: Synthesis of the Amic Acid Intermediate

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (5.46 g, 50.0 mmol).

-

Dissolution: Add 40 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the 3-aminophenol. Gentle warming may be required.

-

Anhydride Addition: Add glutaric anhydride (5.71 g, 50.0 mmol) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The amic acid intermediate will precipitate out of the toluene as a white or off-white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the isolated solid under vacuum to yield the intermediate, N-(3-hydroxyphenyl)pentanedioic acid monoamide. The product can be used in the next step without further purification.

Part B: Cyclization to this compound

-

Reaction Setup: To a 100 mL round-bottom flask, add the dried amic acid from Part A (approx. 50.0 mmol), anhydrous sodium acetate (4.10 g, 50.0 mmol), and acetic anhydride (30 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes).

-

Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into 150 mL of ice-cold deionized water with vigorous stirring. This will quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to remove acetic acid, followed by brine (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid or viscous oil.

Part C: Purification

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica in a hexanes/ethyl acetate mixture (e.g., 80:20).

-